molecular formula C6H9ClO2 B2600570 Chloromethyl cyclobutanecarboxylate CAS No. 150865-02-4

Chloromethyl cyclobutanecarboxylate

Cat. No. B2600570
CAS RN: 150865-02-4
M. Wt: 148.59
InChI Key: ZOSJJKIXNSMVSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloromethyl compounds, such as Chloromethyl cyclobutanecarboxylate, often involves chloromethylation reactions . The oldest method for the synthesis of this class of compounds involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst .


Molecular Structure Analysis

Chloromethyl cyclobutanecarboxylate contains total 18 bond(s); 9 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 four-membered ring(s), and 1 ester(s) (aliphatic) . Its molecular weight is 148.59 .


Chemical Reactions Analysis

The chloromethylation of aromatic compounds has been well documented in the literature . The reaction is carried out under acidic conditions and with a ZnCl2 catalyst .


Physical And Chemical Properties Analysis

Chloromethyl cyclobutanecarboxylate is a liquid at room temperature .

Scientific Research Applications

Synthesis of Cyclobutane Analogues

Rammeloo, Stevens, and De Kimpe (2002) developed a novel synthetic approach towards 3-(chloromethyl)cyclobutanone, facilitating the synthesis of 2,4-methanoproline analogues. This method employs a reversible addition of hydrogen cyanide to imines, demonstrating the utility of chloromethyl cyclobutanecarboxylate derivatives in constructing complex bicyclic structures with potential applications in medicinal chemistry and drug design (Rammeloo, Stevens, & De Kimpe, 2002).

Role in Synthesizing Key Intermediates

Jung and Deng (2012) explored the oxidative cleavage of cycloalkene-1-carboxylates to synthesize 1-monoesters of 2-ketoalkanedioic acids, such as octyl α-ketoglutarate. This process highlights the role of chloromethyl cyclobutanecarboxylate derivatives in producing cell-permeable prodrugs of key intermediates in metabolic cycles, underscoring their potential in therapeutic applications (Jung & Deng, 2012).

Contributions to Drug Candidates

Van der Kolk, Janssen, Rutjes, and Blanco-Ania (2022) highlighted the significance of cyclobutanes, including chloromethyl cyclobutanecarboxylate derivatives, in small-molecule drug candidates. Their unique structural characteristics—such as puckered configuration and relative chemical inertness—offer distinct advantages, including improved metabolic stability and enhanced pharmacological properties, pivotal in the development of novel therapeutics (Van der Kolk et al., 2022).

Advancements in Cyclobutane-containing Compounds

Dembitsky (2007) reviewed the synthesis and biological activities of natural and synthetic cyclobutane-containing compounds, elucidating over 210 compounds with antimicrobial, anticancer, and other activities. This research underscores the broad potential of chloromethyl cyclobutanecarboxylate and related structures in discovering bioactive molecules for various therapeutic applications (Dembitsky, 2007).

Metal-free Dihydroxylation of Alkenes

Jones and Tomkinson (2012) demonstrated the use of cyclobutane malonoyl peroxide for the dihydroxylation of alkenes, showcasing an effective metal-free method to produce diols. This study reveals the versatility of cyclobutane derivatives in organic synthesis, offering eco-friendly alternatives to traditional metal-catalyzed reactions (Jones & Tomkinson, 2012).

Mechanism of Action

Target of Action

Chloromethyl cyclobutanecarboxylate is a chemical compound that primarily targets aromatic hydrocarbons . These aromatic hydrocarbons are organic compounds that consist of circular carbon atom arrangements with alternating single and double bonds . The role of these aromatic hydrocarbons is crucial in various chemical reactions, particularly in the formation of other complex organic compounds .

Mode of Action

The interaction of Chloromethyl cyclobutanecarboxylate with its targets involves a process known as chloromethylation . In this process, Chloromethyl cyclobutanecarboxylate reacts with aromatic hydrocarbons, leading to the formation of chloromethyl derivatives . This reaction is facilitated by a catalyst, such as zinc iodide , and occurs under specific conditions .

Biochemical Pathways

The biochemical pathways affected by Chloromethyl cyclobutanecarboxylate are primarily related to the synthesis of quaternary carbon-containing cyclobutanes . These cyclobutanes are important structural motifs frequently found in various bioactive natural products . The downstream effects of these pathways include the production of various cyclic and acyclic chiral molecules .

Pharmacokinetics

Like other similar compounds, its bioavailability would be influenced by factors such as its absorption rate in the body, distribution to target sites, metabolic changes, and the rate and route of its excretion .

Result of Action

The molecular and cellular effects of Chloromethyl cyclobutanecarboxylate’s action primarily involve the formation of chloromethyl derivatives . These derivatives are formed when Chloromethyl cyclobutanecarboxylate reacts with aromatic hydrocarbons in a process known as chloromethylation . These derivatives can serve as key intermediates in the synthesis of various fine or special chemicals, polymers, and pharmaceuticals .

Action Environment

The action, efficacy, and stability of Chloromethyl cyclobutanecarboxylate can be influenced by various environmental factors. For instance, the chloromethylation reaction it facilitates is performed successfully in an oil/water biphasic system at high reactant loadings . Furthermore, the type of surfactant used in the reaction can also affect the outcome . Therefore, careful control of the reaction environment is crucial for optimizing the use of Chloromethyl cyclobutanecarboxylate.

Safety and Hazards

Chloromethyl cyclobutanecarboxylate is classified as dangerous. It causes severe skin burns and eye damage, and is toxic if inhaled .

properties

IUPAC Name

chloromethyl cyclobutanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-4-9-6(8)5-2-1-3-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSJJKIXNSMVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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